

Meta-analysis of clinical trials involving Ropidoxuridine for solid tumors

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Ropidoxuridine in Solid Tumors: A Comparative Guide for Researchers

An in-depth analysis of the clinical trial landscape for the novel radiosensitizer, **Ropidoxuridine**, in the treatment of solid tumors. This guide provides a comprehensive comparison of **Ropidoxuridine**'s performance with alternative treatments, supported by available experimental data from early-phase clinical trials. As no meta-analyses or systematic reviews are currently available, this guide synthesizes data from individual clinical studies to offer valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Ropidoxuridine (IPdR) is an orally administered prodrug of iododeoxyuridine (IUdR), a well-known halogenated pyrimidine that acts as a potent radiosensitizer.^{[1][2]} By incorporating into the DNA of rapidly dividing cancer cells, **Ropidoxuridine** aims to increase their sensitivity to radiation therapy, potentially improving treatment efficacy.^[3] Clinical investigations are primarily focused on its application in newly diagnosed glioblastoma with unmethylated MGMT promoter and in advanced gastrointestinal (GI) cancers.^{[1][4]} Early-phase trials suggest a favorable safety profile compared to intravenous IUdR and have established a recommended Phase II dose.^{[1][5]} An ongoing Phase II trial in glioblastoma is evaluating its efficacy against historical controls, with initial results anticipated in the coming years.^{[4][5][6]}

Comparison with Standard of Care

Currently, direct comparative data from randomized controlled trials of **Ropidoxuridine** against standard-of-care treatments are not yet available. The following tables summarize the available data from **Ropidoxuridine** trials and provide a comparison with historical data for the respective solid tumors.

Glioblastoma (Newly Diagnosed, MGMT Unmethylated)

The standard of care for newly diagnosed glioblastoma with an unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter is radiotherapy with concomitant and adjuvant temozolomide.[7][8] Patients with unmethylated MGMT promoter status have a poorer prognosis compared to those with a methylated promoter.[9] The ongoing Phase II trial of **Ropidoxuridine** (NCT06359379) is evaluating its potential to improve outcomes in this patient population.[4][6]

Treatment Arm	N	Median Overall Survival (mOS)	Median Progression-Free Survival (PFS)	Key Adverse Events
Ropidoxuridine + Radiotherapy				
1200 mg/day	20 (planned)	Data not yet available	Data not yet available	Data not yet available
960 mg/day	20 (planned)	Data not yet available	Data not yet available	Data not yet available
Historical Control: Radiotherapy + Temozolomide	-	~12.4 - 14.1 months[9][10]	~5.0 months[10]	Myelosuppression, fatigue, nausea[7]

Data for the **Ropidoxuridine** arms are from a currently recruiting Phase II trial; efficacy and detailed safety data are not yet published.

Advanced Gastrointestinal Cancers (Palliative Setting)

For patients with advanced GI cancers receiving palliative radiotherapy, the primary goal is symptom control.[\[11\]](#)[\[12\]](#) A Phase I trial of **Ropidoxuridine** in this setting has been completed.

Treatment Arm	N	Objective Response Rate (ORR) in Target Lesions	Key Adverse Events (Grade 3+)
Ropidoxuridine (up to 1200 mg/day) + Palliative Radiotherapy	19	26.3% (2 CR, 3 PR)	Dose-limiting toxicity at 1800 mg/day [1]
Standard of Care: Palliative Radiotherapy +/- Chemotherapy	-	Varies depending on tumor type and radiation regimen.	Fatigue, nausea, local tissue reactions [11] [13]

CR: Complete Response; PR: Partial Response. The ORR for **Ropidoxuridine** is based on the initial report from the Phase I study.[\[1\]](#) Standard of care outcomes are variable and depend on the specific clinical scenario.

Experimental Protocols

Phase II Trial of Ropidoxuridine in Newly Diagnosed Glioblastoma (NCT06359379)

This is a randomized, open-label, Phase II study designed to evaluate the safety and efficacy of oral **Ropidoxuridine** as a radiosensitizer in patients with newly diagnosed IDH-wildtype glioblastoma with an unmethylated MGMT promoter.[\[4\]](#)[\[6\]](#)

- Patient Population: Adults with newly diagnosed, histologically confirmed supratentorial glioblastoma, IDH-wildtype, and unmethylated MGMT promoter status. Patients must have a Karnofsky performance status of ≥ 70 .[\[4\]](#)[\[6\]](#)
- Treatment Plan:

- Dose Optimization Phase: 40 patients are randomized (1:1) to receive either 960 mg/day or 1200 mg/day of **Ropidoxuridine**.[\[14\]](#)
- Treatment Schedule: **Ropidoxuridine** is administered orally once daily for seven weeks, starting one week before and continuing throughout the six weeks of standard radiotherapy (60 Gy in 30 fractions).[\[4\]](#)
- Expansion Phase: An additional 14 patients will be enrolled at the optimal dose determined in the initial phase to further evaluate efficacy.
- Primary Outcome Measures: Overall Survival (OS) compared to historical controls.[\[4\]](#)
- Secondary Outcome Measures: Progression-Free Survival (PFS), safety, and tolerability.[\[4\]](#)

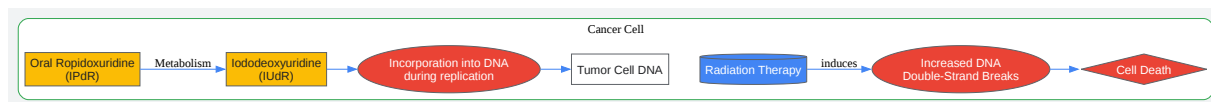
Phase I Trial of Ropidoxuridine in Advanced Gastrointestinal Cancers

This was a dose-escalation study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **Ropidoxuridine** administered with concurrent palliative radiotherapy in patients with advanced GI cancers.[\[1\]](#)[\[15\]](#)

- Patient Population: Adult patients with metastatic GI cancers referred for palliative radiotherapy to the chest, abdomen, or pelvis.[\[15\]](#)
- Treatment Plan:
 - Dose Escalation: A two-part dose-escalation scheme was used, starting at 150 mg/day and escalating to 1800 mg/day.[\[1\]](#)
 - Treatment Schedule: **Ropidoxuridine** was administered orally once daily for 28 days, beginning seven days prior to the initiation of radiotherapy (37.5 Gy in 15 fractions).[\[15\]](#)
- Primary Outcome Measures: Safety and determination of the MTD.[\[15\]](#)
- Secondary Outcome Measures: Anti-tumor activity (RECIST criteria), and pharmacokinetics of **Ropidoxuridine**.[\[15\]](#)

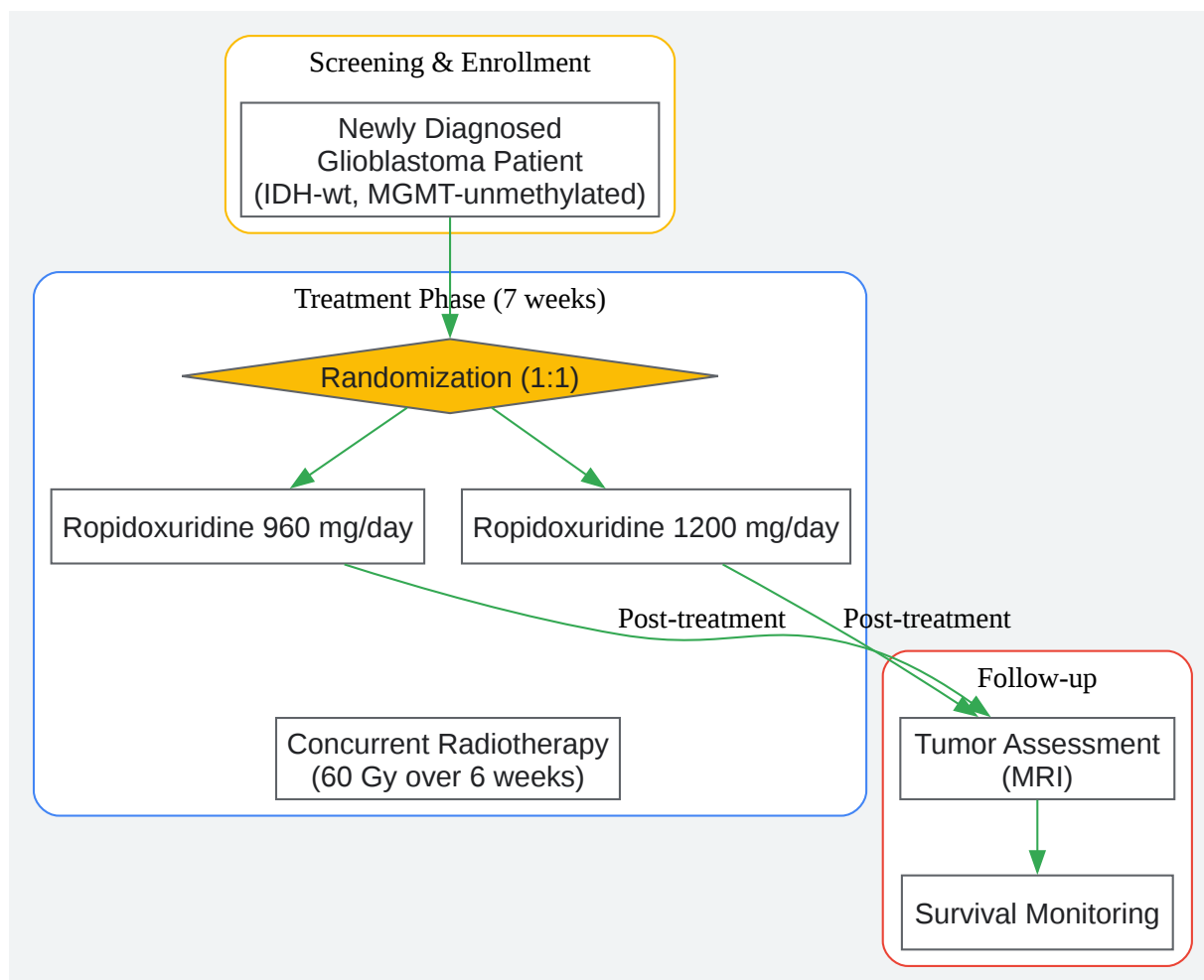
Visualizing the Science

To better understand the mechanisms and processes involved, the following diagrams have been generated.



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Caption: Mechanism of **Ropidoxuridine** as a radiosensitizer.



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Caption: Workflow of the Phase II **Ropidoxuridine** trial in glioblastoma.

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